Cas no 338982-22-2 (1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol)

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-ylmethanol is a fluorinated heterocyclic compound featuring a thienopyrazole core with a hydroxymethyl substituent. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The hydroxymethyl moiety offers a reactive handle for further derivatization, enabling the synthesis of diverse analogs. This compound's unique structure contributes to its potential as an intermediate in the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its stability under physiological conditions and synthetic versatility make it a useful building block for research in pharmaceutical and agrochemical discovery.
1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol structure
338982-22-2 structure
Product Name:1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol
CAS No:338982-22-2
MF:C8H7F3N2OS
MW:236.214190721512
MDL:MFCD01936006
CID:3061033
PubChem ID:2775692
Update Time:2025-06-07

1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl)methanol
    • MFCD01936006
    • YSHWBUOEHZKSIO-UHFFFAOYSA-N
    • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-methanol
    • [1-Methyl-3-(trifluoromethyl)-1H-thieno-[2,3-c]pyrazol-5-yl]methanol
    • DTXSID401170224
    • 2M-320S
    • [1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]-pyrazol-5-yl]methanol
    • 338982-22-2
    • SCHEMBL1520260
    • CS-0327698
    • AKOS005070097
    • [1-methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol
    • [1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanol
    • 1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol
    • MDL: MFCD01936006
    • Inchi: 1S/C8H7F3N2OS/c1-13-7-5(2-4(3-14)15-7)6(12-13)8(9,10)11/h2,14H,3H2,1H3
    • InChI Key: YSHWBUOEHZKSIO-UHFFFAOYSA-N
    • SMILES: S1C(CO)=CC2C(C(F)(F)F)=NN(C)C1=2

Computed Properties

  • Exact Mass: 236.02311851Da
  • Monoisotopic Mass: 236.02311851Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 66.3Ų

Experimental Properties

  • Melting Point: 88-92°C

1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-Methyl-3-(trifluoromethyl)-1H-thieno-2,3-cpyrazol-5-ylmethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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abcr
AB156374-500 mg
[1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanol; .
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abcr
AB156374-1 g
[1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanol; .
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2M-320S-1MG
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